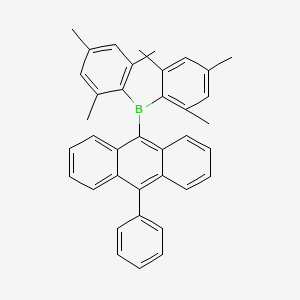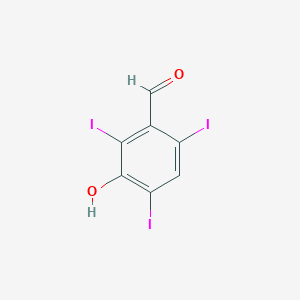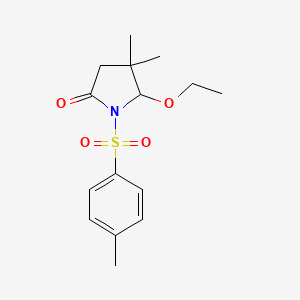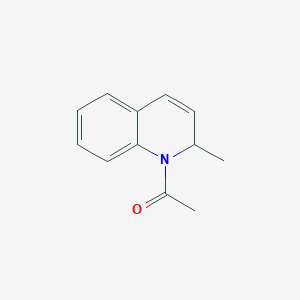
Cyclobutanone, 2-butyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 2-butyl-4-methyl-, is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are four-membered cyclic ketones, characterized by a strained ring structure that imparts unique reactivity and properties. This compound is a colorless volatile liquid at room temperature and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidative Decarboxylation: One of the methods to synthesize cyclobutanone involves the oxidative decarboxylation of cyclobutanecarboxylic acid.
Diazomethane Reaction: Another efficient preparation involves the reaction of diazomethane with ketene, leading to the formation of cyclobutanone through a ring expansion mechanism.
Lithium-Catalyzed Rearrangement: Cyclobutanone can also be synthesized via the lithium-catalyzed rearrangement of oxaspiropentane, which is formed by the epoxidation of methylenecyclopropane.
Industrial Production Methods
Industrial production methods for cyclobutanone typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Cyclobutanone can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of cyclobutanone can lead to the formation of cyclobutanol.
Substitution: Cyclobutanone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclobutanone, 2-butyl-4-methyl-, has several applications in scientific research:
Biology: Its reactivity makes it useful in studying reaction mechanisms and enzyme interactions.
Mecanismo De Acción
The mechanism of action of cyclobutanone, 2-butyl-4-methyl-, involves its reactivity due to the strained ring structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanone: A three-membered cyclic ketone, highly reactive and less stable than cyclobutanone.
Cyclopentanone: A five-membered cyclic ketone, more stable and less strained compared to cyclobutanone.
Cyclohexanone: A six-membered cyclic ketone, commonly used in industrial applications and more stable than cyclobutanone.
Uniqueness
Cyclobutanone, 2-butyl-4-methyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
189939-54-6 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-butyl-4-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-8-6-7(2)9(8)10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
VTALWJBKQKXNNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



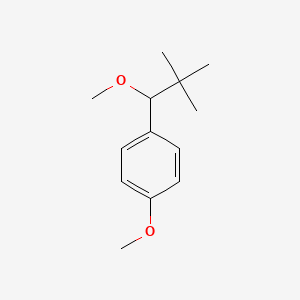
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
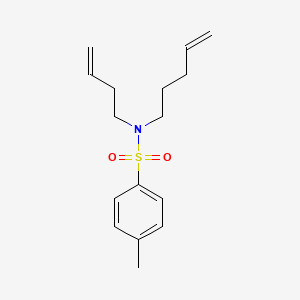
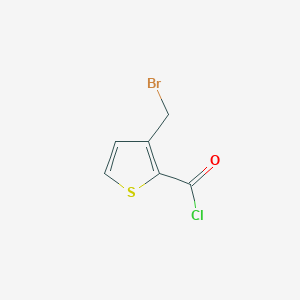
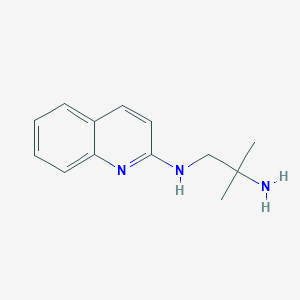
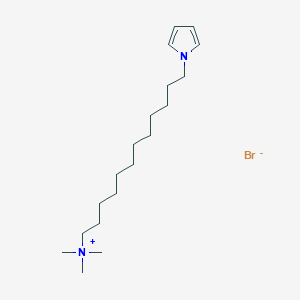
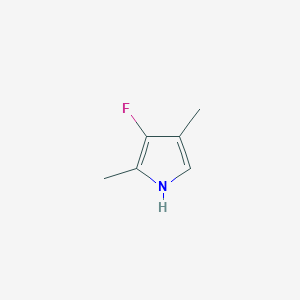
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
